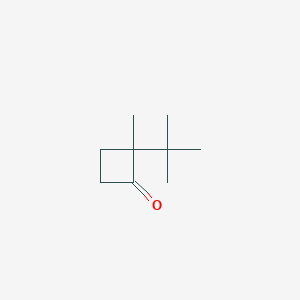

2-(Tert-butyl)-2-methylcyclobutanone

Description

Structure

3D Structure

Properties

CAS No. |

63049-13-8 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2-tert-butyl-2-methylcyclobutan-1-one |

InChI |

InChI=1S/C9H16O/c1-8(2,3)9(4)6-5-7(9)10/h5-6H2,1-4H3 |

InChI Key |

RPVKHYZQRSNSGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 2 Methylcyclobutanone and Analogous Substituted Cyclobutanones

Strategies for Cyclobutanone (B123998) Ring Construction

The formation of the cyclobutane (B1203170) ring is often the most critical step in the synthesis of these strained molecules. Several key strategies have emerged as reliable methods for constructing the cyclobutanone framework.

The [2+2] cycloaddition of ketenes with olefins is a powerful and widely used method for the synthesis of cyclobutanones. nih.govorientjchem.org This reaction involves the concerted or stepwise addition of a ketene (B1206846) to an alkene, forming the four-membered ring in a single step. The reaction of hydrogen- and/or carbon-substituted ketenes is often limited to activated alkenes like vinyl ethers and dienes under thermal conditions. nih.gov For unactivated alkenes, more reactive ketenes with chloro or sulfur substituents, or keteniminium ions, are typically required. nih.gov

Lewis acids, such as ethylaluminum dichloride (EtAlCl₂), have been shown to promote the [2+2] cycloaddition of various ketenes with alkenes, enhancing reactivity and allowing the use of less reactive olefins. nih.gov These reactions often require stoichiometric amounts of the Lewis acid due to product inhibition. nih.gov A significant advantage of this approach is the potential for stereocontrol, as the cycloaddition can proceed in a concerted, asynchronous manner. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| Diphenylketene, Cyclopentadiene | Thermal | [2+2] cycloadduct | - | nih.gov |

| Alkenyl ketene, Cyclopentene | Stereoselective [2+2] cycloaddition | α-Alkylated cyclobutanone | - | nih.gov |

| Disubstituted ketenes, Alkenes | EtAlCl₂, Et₃N | Substituted cyclobutanones | Good | nih.gov |

This table summarizes examples of [2+2] cycloaddition reactions for the synthesis of cyclobutanones.

The intramolecular version of the ketene-olefin cycloaddition offers a promising route for the stereo- and regiocontrolled synthesis of polycyclic compounds. orientjchem.org The ketene is often generated in situ from precursors like α-chloro acid chlorides, α-diazo ketones (via Wolff rearrangement), or by base-induced elimination from an acid chloride. orientjchem.orglibretexts.org

Photochemical [2+2] cycloaddition is another fundamental strategy for constructing cyclobutane rings. acs.orgorganicreactions.org This reaction typically involves the excitation of one alkene to its triplet state, which then adds to a ground-state alkene to form the cyclobutane ring. organicreactions.org This method is particularly useful for the synthesis of complex, polycyclic natural products. researchgate.net

The intramolecular variant of this reaction is highly efficient for forming bridged cyclobutanes. nih.gov For instance, the intramolecular [2+2] cycloaddition of dienones can be promoted by visible light using a polypyridyl iridium(III) catalyst, leading to bridged benzobicycloheptanone products with excellent regioselectivity and high yields. nih.gov

Copper(I) salts can also catalyze [2+2] photocycloadditions between two unactivated alkenes, sometimes offering advantages over enone-alkene photocycloadditions. researchgate.net A high degree of diastereoselectivity can often be achieved in these copper(I)-catalyzed reactions. acs.org

This method involves the use of a protected carbonyl group which is alkylated twice with a 1,3-dihalopropane to form the cyclobutanone ring. The protecting group is then removed in the final step. thieme-connect.de A common protecting group is the 1,3-dithiane (B146892). thieme-connect.de The 2-lithiated derivative of 1,3-dithiane can be reacted with 1-bromo-3-chloropropane, followed by butyllithium-induced cyclization to form the spirocyclic dithiane. thieme-connect.de Deprotection then yields the cyclobutanone. thieme-connect.de

Carbocyclization reactions provide an alternative route to cyclobutanones. A rhodium-catalyzed formal [3+2] annulation of diazo group tethered alkynes involving a 4-exo-dig carbocyclization process has been developed to synthesize furan-fused cyclobutanones. pku.edu.cnbohrium.com This method provides direct access to previously inaccessible scaffolds. pku.edu.cn DFT calculations have shown that the 4-exo-dig pathway is favored over the 5-endo-dig process due to lower angle strain in the key transition state. pku.edu.cn

Enantioselective and Diastereoselective Synthesis of Chiral Cyclobutanones Bearing Bulky Substituents

The synthesis of chiral cyclobutanones, particularly those with sterically demanding substituents at a quaternary center, is a significant challenge in organic synthesis. These molecules are valuable building blocks for various biologically active compounds. thieme-connect.decaltech.edu

The direct asymmetric α-alkylation of cyclobutanones to create all-carbon quaternary centers has been a focus of recent research. caltech.edu The inherent ring strain and the increased strain upon enolization make this a difficult transformation. caltech.edunih.gov

A significant breakthrough in this area is the development of a transition metal-catalyzed enantioselective α-alkylation of cyclobutanones. caltech.edunih.gov This method utilizes palladium catalysis in conjunction with an electron-deficient phosphinooxazoline (PHOX) type ligand to afford α-quaternary cyclobutanones in good to excellent yields and enantioselectivities. caltech.edunih.gov A variety of substituents are tolerated at both the α-keto position and the 2-allyl position of the incoming electrophile. nih.gov

| Catalyst System | Substrate | Product | Yield | ee | Reference |

| Palladium / PHOX ligand | α-Substituted cyclobutanone | α-Quaternary cyclobutanone | Good to excellent | Up to 99% | nih.gov |

| Chiral Aluminum Bromide Complex | Vinyl ether, Trifluoroethyl acrylate | [2+2] cycloadduct | Excellent | Excellent | acs.org |

| Chiral Thiourea (B124793) Catalyst | Allenic ketone (in situ) | Cyclobutane adduct | - | - | nih.gov |

This table highlights key examples of asymmetric catalysis for the formation of chiral cyclobutanes and cyclobutanones.

Other approaches to enantioselective cyclobutane synthesis include:

Chiral Lewis Acid Catalysis: A chiral oxazaborolidine-AlBr₃ complex has been used to catalyze the [2+2] cycloaddition of vinyl ethers with trifluoroethyl acrylate, affording chiral cyclobutanes with excellent yields and enantioselectivities. acs.org

Organocatalysis: Chiral thiourea catalysts can be employed to generate an allenic ketone in situ, which then undergoes an enantioselective intramolecular [2+2] cycloaddition. nih.gov

The development of these catalytic asymmetric methods has significantly expanded the toolbox for synthesizing enantiomerically enriched cyclobutanones with bulky substituents, paving the way for the construction of complex chiral molecules.

Stereocontrol in the Formation of Cyclobutanone Derivatives with Tert-butyl Groups

Achieving a high degree of stereocontrol is a critical aspect of synthesizing substituted cyclobutanones, particularly those bearing bulky substituents like a tert-butyl group. The steric hindrance imposed by the tert-butyl group can be a powerful tool in directing the stereochemical outcome of various reactions, including cycloadditions and alkylations.

In the context of forming cyclobutanone rings, [2+2] cycloaddition reactions are a common strategy. The stereoselectivity of these reactions is often dictated by the facial bias imposed by existing stereocenters or chiral auxiliaries on the reactants. For substrates containing a tert-butyl group, the sheer size of this substituent can effectively block one face of the molecule, leading to a high degree of diastereoselectivity. For instance, in the cycloaddition of a ketene with an alkene, a chiral auxiliary attached to the alkene can work in concert with the steric bulk of a tert-butyl group to favor the formation of a single diastereomer.

Another key strategy for establishing stereocenters in cyclobutanone synthesis is the asymmetric alkylation of a pre-existing cyclobutanone. The enolate of a 2-substituted cyclobutanone can be alkylated, and the stereochemical outcome is influenced by the existing substituent. When the substituent is a tert-butyl group, it will generally direct the incoming electrophile to the opposite face of the ring, leading to a trans relationship between the two substituents. However, the formation of a quaternary center, such as in 2-(tert-butyl)-2-methylcyclobutanone, requires the alkylation of a 2-tert-butylcyclobutanone enolate. The stereocontrol in this case would depend on the specific reaction conditions and the nature of the electrophile.

The use of chiral auxiliaries is a well-established method for inducing asymmetry in alkylation reactions. An achiral cyclobutanone can be derivatized with a chiral auxiliary to form a chiral enamine or imine, which then undergoes diastereoselective alkylation. The bulky tert-butyl group on the cyclobutanone ring would likely enhance the facial discrimination directed by the chiral auxiliary.

| Reaction Type | Stereochemical Control Element | Expected Outcome for Tert-butyl Substituted Cyclobutanones |

| [2+2] Cycloaddition | Chiral Auxiliary on Alkene | High diastereoselectivity due to combined steric influence. |

| Alkylation of Enolate | Existing Tert-butyl Group | Incoming electrophile directed trans to the tert-butyl group. |

| Asymmetric Alkylation | Chiral Auxiliary on Cyclobutanone | Enhanced diastereoselectivity due to steric hindrance of the tert-butyl group. |

Functional Group Tolerance and Protecting Group Strategies in the Synthesis of this compound Precursors

The synthesis of complex molecules often involves multiple steps where various functional groups are present. Ensuring that these functional groups are tolerated during key chemical transformations is paramount. In the synthesis of precursors to this compound, which may contain other functionalities, careful planning of the synthetic route and the use of protecting groups are essential.

The compatibility of different functional groups with the reaction conditions required for the formation and modification of the cyclobutanone ring is a primary consideration. For example, strongly basic or acidic conditions used in some cyclization or alkylation reactions may not be compatible with sensitive functional groups like esters, aldehydes, or certain hydroxyl protecting groups. Therefore, milder reaction conditions are often preferred.

Protecting groups are frequently employed to temporarily mask reactive functional groups, preventing them from interfering with desired transformations. The choice of a protecting group is critical and must be guided by its stability to the reaction conditions of the subsequent steps and the ease of its selective removal. For the synthesis of precursors to this compound, a variety of protecting groups might be necessary depending on the functional handles present in the synthetic intermediates.

Common Protecting Groups and Their Compatibility:

| Functional Group to Protect | Protecting Group | Stability | Deprotection Conditions |

| Hydroxyl (-OH) | Silyl ethers (e.g., TBDMS, TIPS) | Stable to most non-acidic conditions. | Fluoride ions (e.g., TBAF), acid. |

| Benzyl ether (Bn) | Stable to a wide range of conditions. | Hydrogenolysis (H₂, Pd/C). | |

| Carbonyl (C=O) | Acetal, Ketal | Stable to basic and nucleophilic reagents. | Acidic conditions. |

| Carboxylic Acid (-COOH) | Ester (e.g., Methyl, Ethyl) | Stable to many conditions. | Saponification (base), acid hydrolysis. |

| tert-Butyl ester | Stable to basic conditions. | Acidic conditions (e.g., TFA). acs.org |

The steric hindrance presented by the tert-butyl group in the target molecule's precursors might also influence the choice of protecting groups and the conditions for their removal. For instance, a bulky protecting group might be more difficult to remove if it is in close proximity to the already congested C2 position of the cyclobutanone ring.

Late-Stage Functionalization and Derivatization Approaches for Substituted Cyclobutanones

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This approach is highly valuable for creating a library of analogs for structure-activity relationship studies without the need to restart the synthesis from the beginning. For a molecule like this compound, late-stage functionalization could involve modifications at the C3 or C4 positions of the cyclobutanone ring or derivatization of the ketone functionality itself.

One powerful technique for late-stage functionalization is C-H activation. This involves the selective reaction of a carbon-hydrogen bond to form a new carbon-carbon or carbon-heteroatom bond. In the case of this compound, C-H bonds at the C3 and C4 positions would be potential targets. The regioselectivity of such reactions can often be controlled by directing groups or by the inherent electronic and steric properties of the substrate.

The ketone carbonyl group of this compound is another key site for derivatization. Standard ketone chemistry can be employed to introduce a variety of functional groups. For example, reduction of the ketone would yield the corresponding alcohol, which could then be further functionalized. Reaction with Grignard or organolithium reagents would lead to tertiary alcohols. The Wittig reaction could be used to convert the carbonyl into an alkene. However, the significant steric hindrance around the carbonyl group, due to the adjacent quaternary center bearing a tert-butyl group, would likely necessitate forcing reaction conditions for many of these transformations.

Examples of Derivatization Reactions:

| Reaction | Reagent(s) | Product Type |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Baeyer-Villiger Oxidation | m-CPBA | Lactone |

| Reductive Amination | R-NH₂, NaBH₃CN | Amine |

The successful application of these late-stage functionalization and derivatization strategies would significantly expand the chemical space accessible from a common this compound intermediate, providing a powerful tool for chemical biology and medicinal chemistry investigations.

Mechanistic Insights into the Reactivity and Transformations of 2 Tert Butyl 2 Methylcyclobutanone

Photochemical Transformations of Substituted Cyclobutanones: Investigating the Behavior of 2-(Tert-butyl)-2-methylcyclobutanone

The photochemistry of cyclobutanones, including asymmetrically substituted derivatives like this compound, is predominantly governed by the Norrish Type I cleavage. Upon absorption of ultraviolet light, the molecule is promoted to an excited electronic state, which initiates the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. For this compound, this cleavage can occur at either the C1-C2 or C1-C4 bond, leading to the formation of a 1,4-acyl-alkyl diradical intermediate. The subsequent fate of this diradical determines the final product distribution and is influenced by the electronic excited state and the nature of the substituents.

One of the significant photochemical pathways for cyclobutanones is ring expansion to form five-membered rings, such as substituted cyclopentanones. This transformation is believed to proceed through an oxacarbene intermediate. Following the initial α-cleavage to form the 1,4-diradical, a reorganization can occur where the acyl radical moiety rearranges. This process involves the migration of the C4-alkyl group to the C1-carbonyl carbon, leading to the formation of a five-membered ring oxacarbene. This highly reactive intermediate is not typically isolated but is rapidly trapped intramolecularly. The oxacarbene can then collapse to a more stable cyclopentanone (B42830) derivative. For this compound, this pathway would yield a substituted cyclopentanone, representing a formal one-carbon ring expansion. The structural similarity of adducts formed from the irradiation of certain cyclobutenediones in the presence of olefins suggests a common mechanism involving the formation of a ring-expanded oxacarbene intermediate. researchgate.net

In competition with ring expansion, the 1,4-diradical intermediate can undergo several fragmentation reactions. researchgate.net These pathways are often efficient and lead to the decomposition of the cyclobutane (B1203170) ring system.

Photodecarbonylation: The diradical can lose a molecule of carbon monoxide (CO), a process known as decarbonylation. This results in the formation of a 1,3-alkyl diradical. This new diradical can then stabilize by forming a double bond to yield alkenes or by intramolecular combination to form a cyclopropane (B1198618) derivative. For this compound, decarbonylation would produce a diradical that could lead to the formation of 1,1-dimethyl-2-tert-butylcyclopropane or various isomeric alkenes.

Cycloelimination (Retro [2+2] Cycloaddition): The 1,4-diradical can also cleave at the C3-C4 bond, effectively reversing the [2+2] cycloaddition often used to synthesize cyclobutanones. This pathway, also known as cycloreversion, yields an alkene and a ketene (B1206846). In the case of this compound, this would result in the formation of isobutylene (B52900) and methylketene. Studies on the parent cyclobutanone (B123998) show that fragmentation into C2H4 (ethylene) and CH2CO (ketene) is a significant channel. researchgate.net

| Photochemical Pathway | Key Intermediate | Potential Products from this compound |

|---|---|---|

| Ring Expansion | Oxacarbene | Substituted Cyclopentanone |

| Photodecarbonylation | 1,3-Alkyl Diradical | 1,1-Dimethyl-2-tert-butylcyclopropane, Isomeric Alkenes, Carbon Monoxide |

| Cycloelimination | 1,4-Acyl-Alkyl Diradical | Isobutylene, Methylketene |

The specific pathway that the photoreaction of this compound follows is highly dependent on the nature of the electronic excited state involved. Upon initial photoexcitation, the molecule is promoted to an excited singlet state (S1). The Norrish Type I cleavage can occur very rapidly from this S1 state.

However, the initially formed S1 state can also undergo intersystem crossing (ISC) to the corresponding triplet state (T1). The rate of ISC competes with the rate of α-cleavage from the singlet state. The diradical formed from the triplet state has parallel electron spins and generally has a longer lifetime than the singlet diradical. This longer lifetime can favor pathways that require more significant molecular reorganization, such as those leading to fragmentation products. In contrast, reactions that can proceed concertedly or very rapidly, like some ring expansions, are often associated with the singlet state. organic-chemistry.org The relaxation dynamics from higher-lying singlet states (like the S2 Rydberg state in cyclobutanone) can also populate the ground state with enough vibrational energy to form fragmentation products. researchgate.net The competition between these states and their respective decay channels dictates the ultimate product ratio.

Ring Expansion Reactions of this compound to Five-Membered Rings

Beyond photochemical methods, the expansion of the cyclobutane ring in this compound to a five-membered cyclopentanone ring can be achieved through various thermal reactions, often mediated by catalysts or involving reactive intermediates.

Transition metals, particularly rhodium(I) complexes, are effective catalysts for the ring expansion of strained four-membered rings. thieme-connect.com The general mechanism for the rhodium-catalyzed ring expansion of cyclobutanones involves the activation of a C-C bond. thieme-connect.com The process is thought to be initiated by the oxidative addition of the rhodium(I) catalyst into the C1-C2 bond of the cyclobutanone, which is driven by the release of ring strain. This step forms a five-membered rhodacycle intermediate. This intermediate can then undergo a β-carbon elimination or migratory insertion sequence, followed by reductive elimination, to furnish the ring-expanded cyclopentanone product and regenerate the rhodium(I) catalyst. researchgate.netnih.gov This method is atom-economical as it does not require additional stoichiometric reagents. nih.gov While many examples focus on cyclobutenones, the methodology has been extended to challenging saturated cyclobutanone substrates, including those with α-substituents. thieme-connect.comutexas.edu

| Catalyst System Example | General Conditions | Key Mechanistic Steps |

|---|---|---|

| [Rh(C2H4)Cl]2 / Phosphine (B1218219) Ligand | 110–150 °C, 20–72 h | Oxidative Addition, Migratory Insertion, Reductive Elimination |

| [Rh(COD)Cl]2 / PPh3 | Toluene, 110 °C | C-C Bond Cleavage, β-Hydrogen Elimination, Olefin Insertion |

| Wilkinson's Catalyst [RhCl(PPh3)3] | Ethyl Benzene, 110 °C | Rh-insertion into C-C bond |

Ring expansion of the this compound framework can also be induced by the formation of a carbocation adjacent to the ring. If a leaving group is present on a carbon atom attached to the cyclobutane ring, its departure can generate a primary carbocation. This unstable intermediate can rearrange to a more stable carbocation. A 1,2-alkyl shift, where a C-C bond from the ring migrates to the carbocationic center, results in the expansion of the four-membered ring to a five-membered ring. masterorganicchemistry.com This process is driven by the formation of a more stable tertiary carbocation and the significant release of strain energy associated with the cyclobutane ring. masterorganicchemistry.com

Alternatively, reactions involving carbene intermediates can lead to ring expansion, a well-known example being the Wolff rearrangement. sinica.edu.tw This would require converting the cyclobutanone into an α-diazoketone. Decomposition of the α-diazoketone (thermally or photochemically) generates an α-ketocarbene. This carbene undergoes a rapid 1,2-rearrangement where a carbon of the cyclobutane ring migrates to the carbene carbon, resulting in the formation of a ketene. This ketene intermediate can then be trapped by nucleophiles (like water or alcohols) to yield derivatives of a cyclopentanecarboxylic acid, effectively achieving ring expansion.

Regioselectivity and Stereoselectivity in Ring Expansion Processes

Ring expansion reactions of cyclobutanones provide a powerful method for the synthesis of larger, more complex cyclic systems. In the case of unsymmetrically substituted cyclobutanones such as this compound, the key challenge lies in controlling the regioselectivity and stereoselectivity of the transformation. Regioselectivity determines which of the two non-equivalent α-carbon atoms migrates, leading to different constitutional isomers.

The outcome of these reactions is heavily influenced by the nature of the reagents and the reaction conditions. For instance, in Lewis acid-catalyzed rearrangements, the choice of the Lewis acid can completely control the reaction pathway and the regioselectivity of the C-C bond cleavage site. nih.govdntb.gov.ua This allows for selective access to distinct polycyclic scaffolds from the same starting material. nih.govdntb.gov.ua While specific studies on this compound are not extensively detailed, general principles suggest that the migratory aptitude of the α-carbons would be a determining factor. Typically, the more substituted carbon is favored to migrate. However, the extreme steric bulk of the tert-butyl group at the C2 position introduces significant steric hindrance, which could counteract this electronic preference. This competition between electronic and steric factors makes predicting the regiochemical outcome challenging without specific experimental data.

Stereoselectivity in these processes refers to the formation of a particular stereoisomer. For substrates that can generate new stereocenters upon ring expansion, controlling the stereochemical outcome is crucial. In enantioselective transformations, chiral catalysts are employed to favor the formation of one enantiomer over the other. For example, highly enantioselective (4+2) cut-and-sew reactions have been developed using chiral phosphine ligands like DTBM-segphos with rhodium catalysts. acs.org

Ring Opening Reactions and Skeletal Rearrangements of Cyclobutanone Systemsacs.orgbohrium.comnih.govillinois.edu

The inherent ring strain in the four-membered ring of cyclobutanone derivatives is a primary driver for a variety of ring-opening reactions and skeletal rearrangements. These transformations convert the strained cyclic ketone into more stable acyclic or larger cyclic structures, providing access to a diverse range of molecular architectures.

Nucleophile-Induced Ring Cleavage Mechanismsnih.gov

The carbonyl group in this compound is susceptible to attack by nucleophiles. This initial addition can be followed by a cleavage of one of the adjacent C-C bonds, relieving the ring strain. The mechanism typically involves the formation of a tetrahedral intermediate after nucleophilic attack. This intermediate can then collapse, leading to the cleavage of either the C1-C2 or C1-C4 bond.

The regioselectivity of this cleavage is dictated by several factors:

Stability of the Resulting Carbanion: Cleavage will favor the pathway that generates the more stable carbanion. In the case of this compound, cleavage of the C1-C2 bond would place a negative charge on a quaternary carbon, while cleavage of the C1-C4 bond places it on a secondary carbon.

Steric Hindrance: The bulky tert-butyl and methyl groups at the C2 position sterically shield the C1-C2 bond, potentially hindering its cleavage. Conversely, the C1-C4 bond is less sterically encumbered.

Nature of the Nucleophile and Reaction Conditions: The specific nucleophile and reaction conditions can influence the transition state energies for the two possible cleavage pathways, thereby altering the product distribution.

An example of a nucleophile-induced ring opening is the use of tert-butyl carbonate, which can act as a nucleophile in epoxide ring-opening cascades, demonstrating its utility in initiating ring-cleavage sequences. researchgate.netnih.govnih.gov

Strain Release as a Driving Force for Transformationsacs.orgnih.govillinois.edu

The cyclobutane ring possesses significant angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions). The total ring strain for cyclobutanone is approximately 26 kcal/mol. This stored potential energy makes ring-opening and rearrangement reactions thermodynamically favorable. The release of this strain is a powerful driving force for chemical transformations. nih.govdntb.gov.uanih.gov

Transition Metal-Catalyzed C-C Bond Activation and Functionalization of Cyclobutanonesresearchgate.netnih.gov

Transition metal catalysis offers a versatile and powerful toolkit for the activation of otherwise inert C-C bonds. nih.govnih.gov In cyclobutanone systems, the relief of ring strain facilitates the oxidative addition of a transition metal into a C-C bond, initiating a catalytic cycle. This strategy has enabled the development of novel synthetic methodologies for constructing complex molecular frameworks. nih.gov The two primary mechanisms for this activation are oxidative addition and β-carbon elimination. nih.gov

"Cut-and-Sew" Reactions and their Synthetic Scoperesearchgate.netnih.gov

"Cut-and-sew" transformations have emerged as a particularly elegant strategy for molecular construction. acs.orgnih.gov This process involves the transition metal-catalyzed cleavage (the "cut") of a C-C bond within the cyclobutanone ring, followed by the insertion of an unsaturated component (like an alkene, alkyne, or allene) and subsequent bond formation (the "sew") to create a new, often more complex, ring system. acs.orgnih.govnih.gov

Rhodium(I) catalysts are frequently employed for these transformations. acs.orgnih.gov The general mechanism begins with the oxidative addition of the Rh(I) catalyst into the α-C-C bond of the cyclobutanone. The resulting rhodacyclopentanone intermediate can then undergo migratory insertion with a tethered unsaturated moiety, followed by reductive elimination to furnish the final product. nih.gov This strategy has been successfully applied to construct a variety of fused and bridged ring systems that would be challenging to synthesize via traditional methods. acs.orgbohrium.com For example, intramolecular coupling between cyclobutanones and alkynes can build versatile fused cyclohexenone scaffolds. nih.gov

| Reaction Type | Coupling Partner | Resulting Scaffold | Catalyst System (Example) |

| Intramolecular [4+2] | Alkene | Bicyclo[3.2.1]octane | Rh(I) complexes |

| Intramolecular [4+2] | Alkyne | Fused cyclohexenone | Electron-deficient Rh precatalyst with phosphine ligand nih.gov |

| Intramolecular [4+1] | Allene | Fused cyclopentanone | Rh(I) complexes acs.orgnih.gov |

Challenges in Selective C-C Bond Cleavage in Sterically Hindered Systemsresearchgate.netnih.gov

The application of C-C bond activation strategies to sterically hindered cyclobutanones like this compound presents significant challenges. The primary obstacle is achieving selective cleavage of one specific C-C bond. In this molecule, the two α-C-C bonds are C1-C2 (proximal to the bulky substituents) and C1-C4 (distal).

Kinetic vs. Thermodynamic Control: Cleavage of the less hindered distal C1-C4 bond is often kinetically favored. However, in some "cut-and-sew" reactions, selective coupling at the more sterically hindered proximal position is desired and can be achieved. nih.gov

Steric Hindrance: The tert-butyl group poses a major steric barrier, preventing the approach of the bulky transition metal catalyst to the adjacent C1-C2 bond. illinois.edu This steric repulsion can significantly increase the activation energy for the cleavage of the proximal bond.

Ligand Effects: The choice of ligand on the metal center is crucial for overcoming these challenges. The use of electron-rich but less bulky phosphine ligands, for instance, has been shown to enable selective insertion at the more sterically hindered proximal position in certain intramolecular reactions. nih.gov The ligand can modulate the steric and electronic properties of the catalyst, influencing its reactivity and selectivity.

Competing Pathways: In sterically congested systems, competing side reactions such as decarbonylation (loss of carbon monoxide) can become more prevalent if the desired C-C activation and subsequent insertion steps are slow. acs.orgnih.gov

Overcoming these challenges is a key focus of current research, as it would unlock the synthetic potential of highly substituted and sterically demanding cyclobutanone building blocks.

Stereochemical Control and Selectivity in Reactions Involving 2 Tert Butyl 2 Methylcyclobutanone

Diastereoselectivity in Hydride Reductions of Substituted Cyclobutanones

The reduction of the carbonyl group in cyclobutanones to the corresponding cyclobutanol (B46151) introduces a new stereocenter. The facial selectivity of this transformation—the preferential attack of a reagent on one of the two faces of the carbonyl plane—is a critical aspect of controlling the diastereomeric outcome.

Influence of Steric Environment (Tert-butyl Group) on Facial Selectivity

The facial selectivity of nucleophilic additions to cyclic ketones is heavily influenced by the steric environment around the carbonyl group. In the case of 2-(tert-butyl)-2-methylcyclobutanone, the C2 position is substituted with both a large tert-butyl group and a methyl group. This substitution creates a significant steric bias, rendering one face of the carbonyl much more hindered than the other.

The tert-butyl group, due to its large size, effectively blocks the trajectory of an incoming nucleophile, such as a hydride reagent, from the syn-face (the face on the same side as the tert-butyl group). numberanalytics.comnih.gov Consequently, hydride attack occurs almost exclusively from the less sterically congested anti-face. This principle is well-established in the reduction of other sterically biased cyclic ketones, such as 4-tert-butylcyclohexanone, where small hydride reagents preferentially attack from the axial direction to yield the equatorial alcohol. nih.govodinity.com In the context of cyclobutanones, studies on 3-substituted systems have shown that both small and bulky reducing agents preferentially attack from the face opposite the substituent, indicating that the substrate's steric profile is the dominant factor. vub.ac.beacs.org For this compound, this effect is even more pronounced, leading to a high degree of diastereoselectivity and the predictable formation of the alcohol where the hydroxyl group is cis to the tert-butyl group. The torsional strain associated with the puckered cyclobutane (B1203170) ring also plays a role, favoring an approach that minimizes steric interactions throughout the transition state, consistent with the Felkin-Anh model. acs.orgresearchgate.net

Role of Reaction Conditions (Temperature, Solvent, Counterion) on Stereochemical Outcome

While the substrate's inherent steric bias is the primary determinant of stereoselectivity, reaction conditions can be fine-tuned to further enhance the diastereomeric ratio. vub.ac.be

Temperature : Lowering the reaction temperature generally leads to higher stereoselectivity. vub.ac.beacs.org This is because the difference in the activation energies between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kBT), thus favoring the lower-energy pathway more decisively.

Solvent : The polarity of the solvent can influence the stereochemical outcome. Decreasing solvent polarity has been shown to enhance the selectivity in the hydride reduction of 3-substituted cyclobutanones. vub.ac.beacs.org Less polar solvents are less effective at solvating the reacting species, which can lead to a more organized and sterically sensitive transition state, thereby amplifying the inherent facial bias of the substrate.

Counterion : The nature of the counterion associated with the hydride reagent (e.g., Li⁺, Na⁺) can also affect diastereoselectivity. vub.ac.be The counterion can coordinate with the carbonyl oxygen, influencing its electrophilicity and the geometry of the transition state. This coordination can alter the steric environment and the trajectory of hydride attack, although this effect is often secondary to the steric hindrance imposed by substituents on the cyclobutanone (B123998) ring itself.

Enantioselective Transformations and Kinetic Resolution in Cyclobutanone Systems

Achieving control over the absolute stereochemistry in cyclobutanone systems is crucial for their application as chiral building blocks in synthesis. This is accomplished through various enantioselective methods, including catalytic asymmetric reactions and kinetic resolution.

Catalytic Asymmetric Reactions for Cyclobutanone Derivatives with High Enantiopurity

Catalytic asymmetric synthesis provides an efficient route to enantioenriched cyclobutanone derivatives. These methods utilize chiral catalysts to control the formation of stereocenters with high enantiopurity.

One powerful strategy is the kinetic resolution of racemic cyclobutanones. In this approach, a chiral catalyst selectively reacts with one enantiomer of the starting material at a much faster rate than the other, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product. For instance, a highly selective kinetic resolution of various cyclobutanones has been achieved via a Rh-catalyzed "cut-and-sew" reaction, yielding both the resolved cyclobutanone and a trans-5,6-fused bicycle product with excellent enantiomeric excess (ee). nih.gov

Another key method is the enantioselective reduction of prochiral or racemic cyclobutanones. The Corey-Bakshi-Shibata (CBS) reduction, using a chiral oxazaborolidine catalyst, has been effectively applied to 3,3-disubstituted cyclobutanones. This reaction provides access to enantioenriched cis- and trans-cyclobutanols, both with high enantiomeric purity, through an efficient optical resolution of the racemic starting material. nih.govrsc.org

The following table summarizes selected catalytic asymmetric transformations leading to enantioenriched cyclobutanone derivatives.

| Reaction Type | Substrate | Catalyst/Reagent | Product(s) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Kinetic Resolution | Racemic 2-substituted cyclobutanones | [Rh(C₂H₄)₂Cl]₂ / (R)-DTBM-segphos / AgSbF₆ | Enantioenriched cyclobutanone and trans-5,6-fused bicycle | Near theoretical | Up to 98% | nih.gov |

| Asymmetric Reduction (Optical Resolution) | Racemic 3,3-disubstituted cyclobutanones | (S)-B-Me (oxazaborolidine) / BH₃·Me₂S | Enantioenriched cis- and trans-cyclobutanols | ~90% | 91-99% | nih.gov |

| Parallel Kinetic Resolution | Racemic 4-alkynals | Rh(I) / (R)-Tol-BINAP | (S)-Cyclobutanone and (R)-Cyclopentenone | 47% (cyclobutanone) | 84% (cyclobutanone) | acs.org |

| Tandem Cyclopropanation/ Semipinacol Rearrangement | α-silyloxyacroleins and α-alkyl diazoesters | Chiral oxazaborolidinium ion | α-silyloxycyclobutanones | Up to 91% | Up to 98% | acs.orgresearchgate.net |

Computational and Theoretical Investigations of 2 Tert Butyl 2 Methylcyclobutanone Reactivity

Quantum Chemical Studies (DFT, CASSCF) on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), are instrumental in exploring the reaction mechanisms of cyclobutanone (B123998) derivatives. These methods are frequently applied to study photochemical reactions, which are characteristic of this class of compounds.

The photochemistry of cyclobutanone has been the subject of numerous theoretical studies. arxiv.orgaip.org Upon photoexcitation, cyclobutanone can undergo several competing reaction pathways, including α-cleavage (Norrish Type I reaction), leading to the formation of ethylene (B1197577) and ketene (B1206846), or cyclopropane (B1198618) and carbon monoxide. researchgate.net

Computational simulations using methods like Time-Dependent DFT (TD-DFT) and CASSCF have been employed to model the excited-state dynamics of cyclobutanone. arxiv.orgaip.org For instance, simulations of cyclobutanone excited to the S2 state using TD-DFT-powered fewest switches surface hopping (FSSH) dynamics have predicted excited state lifetimes of 3.96 ps (S2 → S1) and 498 fs (S1 → S0). researchgate.netnih.gov Other studies focusing on the deactivation from the nπ* (S1) state have estimated the S1 lifetime to be around 484.0 fs. arxiv.org

These computational approaches allow for the characterization of transition states and conical intersections that govern the flow of the molecule from an excited electronic state back to the ground state, ultimately determining the product distribution. The choice of computational method is critical; while TD-DFT is computationally affordable, CASSCF and related multi-reference methods like CASPT2 are often required for a more accurate description of the excited-state fragmentation and the role of Rydberg states. aip.org

Table 1: Comparison of Computational Methods for Studying Cyclobutanone Photochemistry

| Method | Strengths | Common Applications |

|---|---|---|

| TD-DFT | Computationally affordable, good agreement with experimental (n, π*) peaks. aip.org | Simulating initial dynamics, photofragmentation pathways, and excited state lifetimes. arxiv.orgnih.gov |

| CASSCF | Provides a more reliable description of excited state fragmentation and Rydberg states. aip.org | Calculating vertical energies, non-adiabatic dynamics simulations, and detailed reaction pathways. arxiv.orgwhiterose.ac.uk |

| CASPT2 | Offers a higher level of theory for better energy descriptions. aip.org | Calculating vertical energies for a more accurate description of excited states. aip.org |

Intrinsic Reaction Coordinate (IRC) analysis is another vital computational tool used to verify that a calculated transition state connects the intended reactants and products on the potential energy surface, confirming the proposed reaction pathway. nih.gov

Modeling of Reactive Intermediates (e.g., Biradicals, Carbenes, Metallacycles)

The cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage) in cyclobutanone derivatives upon photoexcitation leads to the formation of short-lived, highly reactive intermediates. Computational modeling is essential for characterizing the structure, stability, and subsequent reactions of these species.

The primary intermediate in the Norrish Type I reaction of ketones is a biradical species. For cyclobutanones, the initial α-cleavage results in an acyl-alkyl biradical. This intermediate can then undergo several transformations:

Decarbonylation: Loss of carbon monoxide to form a 1,4-biradical, which can subsequently cyclize to form cyclopropane or fragment into two ethylene molecules.

β-Scission: Cleavage of another C-C bond to yield ethylene and ketene.

Computational studies can model the potential energy surface of these biradical intermediates, calculating the activation barriers for the competing decarbonylation and β-scission pathways. This helps to explain the experimentally observed product ratios. For other ketones, like 2-pentanone, computational analysis suggests that the Norrish type II reaction proceeds through a six-membered cyclic transition state to give a diradical intermediate.

In the context of 2-(tert-butyl)-2-methylcyclobutanone, the bulky tert-butyl and methyl groups at the C2 position would significantly influence the stability and preferred reaction pathways of the initially formed biradical. Theoretical models can predict how these substituents affect the geometry and energetics of the intermediate, potentially favoring one fragmentation pathway over another. For instance, theoretical studies on the β-methyl scission of tert-butoxyl radicals have shown that coordination to a metal catalyst can significantly lower the activation energy for radical formation. mdpi.com

Prediction of Stereoselectivity and Regioselectivity through Computational Analysis

Computational analysis is a powerful tool for predicting the stereoselectivity and regioselectivity of chemical reactions. For reactions involving substituted cyclobutanones, DFT calculations can be used to determine the transition state energies for all possible reaction pathways, thereby identifying the most favorable product isomer.

While direct studies on this compound are not prevalent in the provided literature, the methodologies are well-established. For example, in [3+2] cycloaddition reactions, DFT methods at the B3LYP level of theory are commonly used to investigate regio- and stereoselectivity. lpnu.uaresearchgate.net By calculating the activation energies and thermodynamic parameters for different attack modes (e.g., ortho/meta regioselectivity and endo/exo stereoselectivity), researchers can predict the major product. lpnu.ua

Key factors influencing selectivity that can be analyzed computationally include:

Steric Hindrance: The bulky tert-butyl group in this compound would create significant steric hindrance, which can be quantified through transition state modeling. This steric demand would likely direct incoming reagents to the less hindered face of the molecule.

Electronic Effects: Global and local reactivity indices derived from conceptual DFT can explain the observed selectivity. lpnu.ua Analysis of the Frontier Molecular Orbitals (LUMO and HOMO) of the reactants can predict the favored regiochemistry based on orbital overlap. illinois.edu

Solvent Effects: Computational models can incorporate the effects of different solvents, which can influence the relative energies of transition states and thus alter the selectivity of a reaction. nih.gov

Table 2: Computational Approaches for Predicting Reaction Selectivity

| Computational Tool | Information Provided | Application |

|---|---|---|

| Transition State Energy Calculation | Relative activation barriers for competing pathways. nih.gov | Predicts the kinetically favored regio- and stereoisomer. |

| Conceptual DFT Indices | Information on nucleophilicity, electrophilicity, and local reactivity. lpnu.uanih.gov | Explains electronic factors controlling selectivity. |

| Frontier Molecular Orbital (FMO) Analysis | Energy and coefficients of HOMO and LUMO. illinois.edu | Predicts regioselectivity in cycloaddition reactions. |

| Solvent Models (e.g., PCM) | Simulates the effect of the reaction medium on energetics. lpnu.ua | Refines predictions for reactions performed in solution. |

Understanding Electronic Structures and Strain Effects in Four-Membered Rings

The cyclobutane (B1203170) ring is characterized by significant ring strain, a consequence of angle deviation from the ideal sp³ bond angle and torsional strain from eclipsing interactions. This inherent strain has profound effects on the molecule's geometry, stability, and chemical reactivity.

Computational methods are used to quantify this ring strain and understand its electronic origins. The presence of a carbonyl group introduces further geometric and electronic perturbations. The bulky tert-butyl and methyl substituents on this compound add another layer of complexity. DFT calculations have shown that geminal substitution with bulky alkyl groups can alter conformational preferences in cyclic systems. rsc.org

Key insights from computational studies include:

Geometric Parameters: Calculations can precisely determine bond lengths, bond angles, and dihedral angles, revealing how substituents distort the four-membered ring.

Electronic Properties: The insertion of tert-butyl groups can have a noticeable electronic effect, such as raising the energy level of the LUMO, which can be attributed to hyperconjugation. nih.gov This modulates the redox properties of the molecule.

Strain Energy: Theoretical calculations can partition the total strain energy into components like angle strain and torsional strain, providing a deeper understanding of the molecule's instability.

Reactivity: The high ring strain of the cyclobutanone core is a primary driving force for many of its reactions, particularly ring-opening processes. Computational studies show how strain influences the activation barriers for these reactions. Applying strain to materials can significantly alter their electronic band structure and effective masses. aps.org

Advanced Spectroscopic Characterization of 2 Tert Butyl 2 Methylcyclobutanone and Its Transformation Products

Applications of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment and Conformational Analysis of Complex Derivatives

Advanced NMR techniques are indispensable for the unambiguous assignment of stereochemistry and the detailed conformational analysis of complex molecules like 2-(tert-butyl)-2-methylcyclobutanone and its transformation products. One-dimensional NMR (¹H and ¹³C) provides initial information on the chemical environment of the nuclei, while two-dimensional (2D) NMR experiments are essential for elucidating through-bond and through-space correlations, which are key to defining the molecule's three-dimensional structure.

For substituted cyclobutanes, which exist in puckered conformations, the analysis of coupling constants (³JHH) in ¹H NMR spectra can provide insights into the dihedral angles between adjacent protons, aiding in the determination of their relative stereochemistry (cis/trans). nih.gov However, for a comprehensive analysis, 2D NMR techniques are paramount.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, helping to establish the connectivity of the spin systems within the cyclobutane (B1203170) ring and its substituents. For instance, the protons on the cyclobutane ring would show cross-peaks in a COSY spectrum, allowing for the tracing of the carbon backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the spatial proximity of protons. nanalysis.comlibretexts.org These techniques are particularly crucial for establishing the stereochemistry of substituents. For this compound, a NOESY experiment would be expected to show a correlation between the protons of the methyl group and the nearby protons on the cyclobutane ring, helping to define their relative orientation with respect to the bulky tert-butyl group. The absence or presence of specific NOE cross-peaks can differentiate between diastereomers. nih.gov For example, in a study of cyclobutane-type photodimers, 2D NMR spectroscopy, including NOESY, was instrumental in determining the cis-syn and trans-syn geometries.

The conformational flexibility of the cyclobutane ring can also be studied using variable temperature NMR experiments. Changes in the NMR spectra as a function of temperature can provide information about the energy barriers between different puckered conformations of the ring.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for a Substituted Cyclobutanone (B123998)

While specific data for this compound is not available, the following table illustrates the expected chemical shift ranges for a similar substituted cyclobutanone, based on data for related compounds. docbrown.info

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Carbonyl Carbon | - | ~210-220 | The carbonyl carbon is highly deshielded. |

| Quaternary Carbon (with t-Bu and Me) | - | ~50-60 | Chemical shift is influenced by the attached alkyl groups. |

| Methylene (B1212753) Carbons (ring) | ~1.8-3.0 | ~30-50 | Protons and carbons in the cyclobutane ring. |

| Methyl Protons | ~1.0-1.5 | ~20-30 | Protons of the methyl group. |

| Tert-butyl Protons | ~0.9-1.2 | ~25-30 (CH₃), ~30-35 (quaternary C) | Protons of the tert-butyl group. |

Mass Spectrometry (MS) for Elucidating Reaction Pathways and Complex Molecular Structures

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound and its transformation products, MS can provide crucial information about their molecular formula and the connectivity of their atoms.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) is formed, and its mass-to-charge ratio (m/z) provides the molecular weight of the compound. The subsequent fragmentation of the molecular ion yields a unique pattern of fragment ions that serves as a molecular fingerprint. For cyclic ketones like this compound, characteristic fragmentation pathways include α-cleavage and rearrangements. libretexts.org

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. For this compound, α-cleavage could lead to the loss of the tert-butyl group or the methyl group as radicals, resulting in the formation of charged acylium ions.

McLafferty Rearrangement: While less common in small, strained rings, if a suitable γ-hydrogen is available on a side chain, a McLafferty rearrangement could occur, leading to the elimination of a neutral alkene molecule.

The fragmentation of the tert-butyl group itself is also a characteristic process, often leading to the loss of a methyl radical (CH₃•) to form a stable tert-butyl cation or related fragments.

By coupling gas chromatography with mass spectrometry (GC-MS), complex mixtures of transformation products of this compound can be separated and identified. This is particularly useful for analyzing the products of photochemical reactions, where multiple isomers and rearrangement products may be formed. nih.govmdpi.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy.

Interactive Data Table: Plausible Mass Spectral Fragments for this compound

The following table outlines some of the expected fragment ions that could be observed in the mass spectrum of this compound.

| m/z | Plausible Fragment Structure/Loss | Fragmentation Pathway |

| [M]⁺ | Molecular ion of C₉H₁₆O | Electron Ionization |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) | α-cleavage |

| [M-28]⁺ | Loss of ethylene (B1197577) (C₂H₄) | Ring fragmentation |

| [M-43]⁺ | Loss of a propyl radical (•C₃H₇) or an acylium ion fragment | Complex rearrangement |

| [M-57]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) | α-cleavage |

| 57 | tert-butyl cation ([C(CH₃)₃]⁺) | Fragmentation of the tert-butyl group |

| 43 | Acylium ion ([CH₃CO]⁺) or propyl cation ([C₃H₇]⁺) | α-cleavage or other fragmentations |

Vibrational Spectroscopy (Infrared and Raman) for Structural and Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and the molecular structure of this compound and its derivatives. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. wikipedia.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group. Due to the ring strain in the four-membered ring, this band is typically observed at a higher frequency (around 1780 cm⁻¹) compared to acyclic ketones (around 1715 cm⁻¹). youtube.com The C-H stretching vibrations of the methyl and tert-butyl groups, as well as the methylene groups of the cyclobutane ring, would appear in the region of 2850-3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule's structure.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch in the Raman spectrum is typically weaker than in the IR spectrum. However, the C-C stretching and skeletal vibrations of the cyclobutane ring and the tert-butyl group often give rise to strong and characteristic Raman signals.

Vibrational spectroscopy is also a powerful tool for studying reaction mechanisms. For example, in the photochemical reactions of cyclobutanones, time-resolved IR spectroscopy can be used to detect and characterize transient intermediates, such as biradicals, providing direct insight into the reaction pathway. nih.gov By analyzing the changes in the vibrational spectra during a reaction, the formation of new functional groups and the disappearance of reactants can be monitored.

Interactive Data Table: Characteristic Vibrational Frequencies for a Substituted Cyclobutanone

This table presents the expected regions for key vibrational modes in a molecule like this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| C=O Stretch | 1770 - 1790 | 1770 - 1790 | Strong in IR, weak to medium in Raman. Frequency is elevated due to ring strain. |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 | Strong in both IR and Raman. |

| CH₂ Bend (Scissoring) | ~1465 | ~1465 | Medium intensity. |

| CH₃ Bend (Asymmetric) | ~1450 | ~1450 | Medium intensity. |

| CH₃ Bend (Symmetric) | ~1375 | ~1375 | Medium intensity, characteristic for methyl groups. |

| C-C Stretch (Ring) | Fingerprint Region | Stronger in Raman | Provides information about the ring structure. |

X-ray Crystallography for Absolute Stereochemistry Determination of Cyclobutanone Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry of chiral centers. mdpi.com For a chiral molecule like an enantiomerically pure derivative of this compound, single-crystal X-ray diffraction can provide precise information about bond lengths, bond angles, and the spatial arrangement of all atoms.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map of the molecule can be constructed, which reveals the positions of the atoms in the crystal lattice. This allows for the unambiguous determination of the relative stereochemistry of all stereogenic centers.

To determine the absolute stereochemistry , a phenomenon known as anomalous dispersion is utilized. wikipedia.org When the crystal contains at least one atom that scatters X-rays with a significant anomalous component (typically an atom heavier than oxygen), the diffraction pattern will show slight intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring and analyzing these differences, the absolute configuration (R or S) of the chiral centers can be established. The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for the correct enantiomer and close to one for the incorrect enantiomer provides confidence in the assignment. youtube.com

Even in the absence of a heavy atom, modern crystallographic techniques and careful data collection can sometimes allow for the determination of the absolute configuration of light-atom molecules. optica.org The crystallographic data also provides a detailed picture of the conformation of the cyclobutane ring in the solid state, revealing the degree of puckering and the preferred orientation of the substituents. mdpi.compsu.edu

Interactive Data Table: Hypothetical Crystallographic Data for a Cyclobutanone Derivative

The following table illustrates the type of information that would be obtained from an X-ray crystallographic analysis of a derivative of this compound.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁ | A non-centrosymmetric space group, indicating a chiral molecule. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 10.2 | Unit cell dimension. |

| c (Å) | 9.8 | Unit cell dimension. |

| β (°) | 105.3 | Unit cell angle. |

| Volume (ų) | 820.1 | Volume of the unit cell. |

| Z | 2 | Number of molecules per unit cell. |

| Flack Parameter | 0.05(3) | Indicates the correct absolute stereochemistry has been determined with a low uncertainty. |

Synthetic Applications and Future Directions for 2 Tert Butyl 2 Methylcyclobutanone

Utilization of 2-(Tert-butyl)-2-methylcyclobutanone as a Building Block in Complex Molecule Synthesis

Cyclobutanones are well-established as versatile building blocks in the synthesis of complex molecules. nih.gov The strained four-membered ring provides a reactive handle that can be manipulated through various ring-opening, rearrangement, or cycloaddition reactions. The specific substitution pattern of this compound makes it an intriguing starting material for introducing a hindered quaternary center, a motif of interest in medicinal chemistry and materials science.

While specific total syntheses employing this compound are not extensively documented, its potential can be inferred from the known reactivity of related systems. For instance, rhodium-catalyzed decarbonylative coupling reactions between cyclobutanones and alkenes provide a powerful method for accessing bridged cyclopentane (B165970) structures. nih.gov In such a transformation, the cyclobutanone (B123998) effectively serves as a cyclopropane (B1198618) surrogate in a formal (4+2-1) cycloaddition. nih.gov Applying this methodology to this compound could allow for the construction of complex bicyclic systems bearing the bulky tert-butyl and methyl groups at a bridgehead position, a structure that would be challenging to assemble using traditional methods. The significant steric hindrance provided by the substituents could also be exploited to influence the stereochemical outcome of subsequent reactions on the molecular scaffold.

Potential as a Precursor for Novel Ring Systems (e.g., Cyclopentanones, Cyclopropanes) and Highly Functionalized Scaffolds

The inherent ring strain of the cyclobutanone core makes it an excellent precursor for rearrangements to other ring systems, primarily through ring expansion to cyclopentanones or ring contraction to cyclopropanes. rsc.org These transformations allow chemists to convert a relatively simple starting material into more complex and diverse carbocyclic frameworks.

Ring Expansion to Cyclopentanones: One of the most valuable transformations of cyclobutanones is their one-carbon ring expansion to cyclopentanones. baranlab.org This can be achieved through various methods, including reactions with diazoalkanes or via transition-metal-catalyzed processes. utexas.edursc.org For example, rhodium-catalyzed C-C bond cleavage of cyclobutenones has been shown to be an effective, reagent-free method for generating substituted cyclopentenones. utexas.edursc.org While this applies to unsaturated systems, similar C-C bond activation principles could be adapted for saturated cyclobutanones. Another powerful strategy involves the semipinacol rearrangement of α-hydroxycyclopropyl carbinols, which readily rearrange to form 2,3-disubstituted cyclobutanones, demonstrating the facility of C-C bond migration in strained four-membered rings. organic-chemistry.org Given these precedents, this compound is a prime candidate for conversion into a 2,2-disubstituted cyclopentanone (B42830), thereby creating a new five-membered ring with a quaternary center.

Ring Contraction to Cyclopropanes: Photochemical decarbonylation is a classic and efficient method for converting cyclobutanones into cyclopropanes. nih.gov This reaction typically proceeds via a Norrish Type I cleavage, where absorption of UV light promotes the molecule to an excited state, leading to the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. nih.govresearchgate.net The resulting diradical can then lose a molecule of carbon monoxide (CO) and form a new carbon-carbon bond to yield the corresponding cyclopropane. The quantum yield of this process is influenced by the substitution on the ring. nih.govchemrxiv.org For this compound, this photochemical reaction is expected to produce tert-butyl-methyl-cyclopropane, a highly strained and functionalizable three-membered ring.

The following table summarizes the potential transformations of this compound into new ring systems based on established methodologies for related compounds.

| Starting Material | Transformation Type | General Conditions | Potential Product |

| This compound | Ring Expansion | Acid or Lewis Acid Catalysis, Rearrangement Promoters | 2-(Tert-butyl)-2-methylcyclopentanone |

| This compound | Photochemical Decarbonylation | UV Irradiation (λ > 280 nm) | 1-(Tert-butyl)-1-methylcyclopropane |

Opportunities in Diversity-Oriented Synthesis and Methodological Development

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules in an efficient manner, often for the purpose of screening for biological activity. cam.ac.ukresearchgate.net A key strategy in DOS is the use of a common substrate that can be converted into multiple distinct molecular scaffolds by applying different reaction conditions. nih.gov Due to its latent reactivity, this compound is an ideal starting point for such a strategy.

From this single, sterically complex cyclobutanone, at least three distinct carbocyclic cores can be accessed:

The intact cyclobutane (B1203170) scaffold: The ketone can be functionalized directly or used in reactions that preserve the four-membered ring.

A cyclopentanone scaffold: Achieved via ring-expansion reactions. rsc.orgnih.gov

A cyclopropane scaffold: Generated through photochemical decarbonylation.

This ability to diverge a single starting material to multiple product scaffolds is a hallmark of powerful DOS strategies. mdpi.com Ring expansion, in particular, is recognized as an attractive alternative to traditional macrocyclization for creating libraries of medium-sized rings and macrocycles. nih.govmskcc.org The development of new catalytic methods that can selectively promote either ring expansion, decarbonylation, or other ring-opening pathways from a single cyclobutanone precursor would be a significant methodological advance, enabling rapid access to diverse chemical space. nih.gov

Emerging Research Avenues in Sterically Hindered Small Ring Chemistry

The chemistry of small, strained rings, especially those bearing significant steric hindrance, remains a frontier in synthetic organic chemistry. While the strain energy can be harnessed to drive useful transformations, it also presents challenges related to substrate stability and reaction selectivity. Emerging research avenues focus on the development of mild and highly selective methods to manipulate these challenging structures.

One of the most promising areas is the application of photoredox and visible-light catalysis. chemistryworld.com These methods allow for the generation of reactive intermediates under exceptionally mild conditions, which is ideal for sensitive substrates like highly substituted cyclobutanes. researchgate.net For example, visible-light-induced [2+2] cycloadditions have been developed to synthesize borylated cyclobutanes, which serve as versatile intermediates for further diversification. nih.gov Applying similar mild, light-mediated strategies to activate and functionalize this compound could unlock new, previously inaccessible reaction pathways.

Furthermore, the development of novel transition-metal catalytic systems capable of selectively cleaving specific C-C bonds in hindered rings is a major goal. While rhodium has been used for decarbonylative couplings, nih.gov catalysts that can promote different types of ring-opening or functionalization reactions are highly sought after. Research into catalysts that can operate under mild conditions to overcome the steric barriers present in molecules like this compound will continue to push the boundaries of what is possible in the synthesis of complex, three-dimensional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.